molecular formula C18H26ClNO B2802998 N-[(4-methoxyphenyl)methyl]adamantan-1-amine hydrochloride CAS No. 1217118-91-6

N-[(4-methoxyphenyl)methyl]adamantan-1-amine hydrochloride

Cat. No.: B2802998
CAS No.: 1217118-91-6
M. Wt: 307.86
InChI Key: LOQJUTXVGXZOCI-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]adamantan-1-amine hydrochloride is a synthetic organic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecule. These compounds have found applications in various fields, including medicinal chemistry, due to their ability to interact with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]adamantan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with adamantane, a hydrocarbon with a diamondoid structure.

    Functionalization: The adamantane core is functionalized to introduce the amine group at the 1-position. This can be achieved through a series of reactions, including halogenation and subsequent amination.

    Benzylation: The amine group is then protected and benzylated using 4-methoxybenzyl chloride under basic conditions.

    Deprotection and Hydrochloride Formation: The final step involves deprotecting the amine group and converting the free amine to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]adamantan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes due to its unique structure.

    Medicine: Potential therapeutic applications, particularly in the development of antiviral or neuroprotective agents.

    Industry: Use in the production of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]adamantan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane core could facilitate binding to hydrophobic pockets, while the benzyl and amine groups could participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: An antiviral drug similar to amantadine.

Uniqueness

N-[(4-methoxyphenyl)methyl]adamantan-1-amine hydrochloride is unique due to the presence of the 4-methoxybenzyl group, which could impart distinct biological activity or chemical reactivity compared to other adamantane derivatives.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]adamantan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.ClH/c1-20-17-4-2-13(3-5-17)12-19-18-9-14-6-15(10-18)8-16(7-14)11-18;/h2-5,14-16,19H,6-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQJUTXVGXZOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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